ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 5th position, and an ethyl ester group at the 2nd position of the indole ring. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl pyruvate and 2-bromophenylhydrazine.
Formation of Hydrazone: Ethyl pyruvate reacts with 2-bromophenylhydrazine to form an intermediate hydrazone.
Cyclization: The hydrazone undergoes cyclization under acidic conditions to form the indole ring.
Bromination: The resulting indole derivative is then brominated at the 7th position using a brominating agent such as N-bromosuccinimide (NBS).
Esterification: Finally, the compound is esterified to introduce the ethyl ester group at the 2nd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 7-substituted indole derivatives.
Oxidation: Formation of oxo-indole derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 5-bromo-1H-indole-2-carboxylate: Lacks the methyl group at the 5th position.
Ethyl 7-bromo-1H-indole-2-carboxylate: Lacks the methyl group at the 5th position.
Ethyl 5-methyl-1H-indole-2-carboxylate: Lacks the bromine atom at the 7th position.
The presence of both the bromine atom and the methyl group in this compound makes it unique, providing distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-4-7(2)5-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIFCUFDYHGQAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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